4-chloro-2-(1,1-difluoroethyl)pyrimidine
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Overview
Description
4-chloro-2-(1,1-difluoroethyl)pyrimidine is an organic compound with the molecular formula C6H5ClF2N2 and a molecular weight of 178.57 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of chlorine and difluoroethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-chloro-2-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-chloro-2-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The difluoroethyl group can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1,1-difluoroethyl)pyrimidine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
4-chloro-2-(1,1-difluoroethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
2-chloro-4-(1,1-difluoroethyl)pyrimidine: Similar structure but with the chlorine and difluoroethyl groups at different positions.
4-chloro-2-(1,1-difluoroethyl)pyridine: A pyridine derivative with similar substituents but a different heterocyclic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
463337-59-9 |
---|---|
Molecular Formula |
C6H5ClF2N2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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